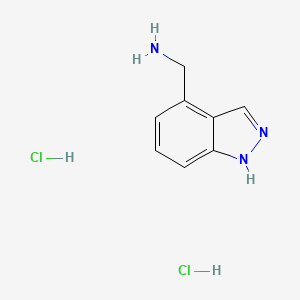

(1H-Indazol-4-yl)methanamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

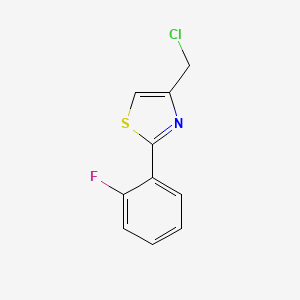

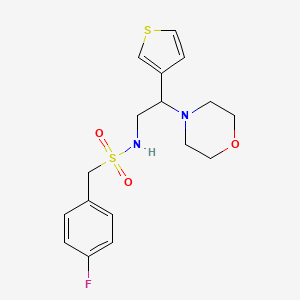

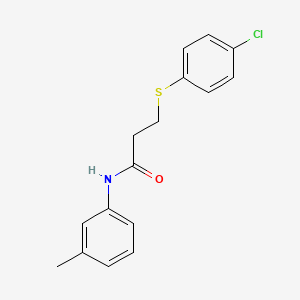

“(1H-Indazol-4-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C8H11Cl2N3 . It has a molecular weight of 234.13 . This compound is related to the class of organic compounds known as indazoles .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a indazole ring attached to a methanamine group . The indazole ring is a heterocyclic compound, consisting of a benzene ring fused to a pyrazole ring .Applications De Recherche Scientifique

Catalysis and Synthetic Applications

- Transfer Hydrogenation Reactions : Quinazoline-based ruthenium complexes, which share structural similarities with indazole derivatives, have been utilized in efficient transfer hydrogenation reactions of acetophenone derivatives, achieving high conversions and turnover frequency values (Karabuğa et al., 2015).

- Antimicrobial Quinoline Derivatives : A series of quinoline derivatives carrying a 1,2,3-triazole moiety, structurally related to indazole compounds, were synthesized and showed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).

Pharmacological Profiles

- 5-HT2C Receptor Agonists : Compounds like YM348, which contain structural motifs similar to indazole, have been explored for their pharmacological profiles as 5-HT2C receptor agonists, with potential implications in treating conditions like depression and erectile dysfunction (Kimura et al., 2004).

Neuroprotection and Sodium Channel Modulation

- Voltage-Dependent Sodium Channel Modulators : Oxadiazolylindazole compounds, sharing a core indazole structure, have been identified as neuroprotective voltage-dependent sodium channel modulators, offering insights into the development of treatments for neurological conditions (Clutterbuck et al., 2009).

Energy and Environmental Applications

- Carbon Dioxide Methanation : Research on carbon dioxide methanation over Ni catalysts supported on various metal oxides contributes to understanding how structural variations, including those related to indazole derivatives, affect catalytic activity and efficiency in environmental applications (Muroyama et al., 2016).

Propriétés

IUPAC Name |

1H-indazol-4-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.2ClH/c9-4-6-2-1-3-8-7(6)5-10-11-8;;/h1-3,5H,4,9H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEKQUSIGWEJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2987149.png)

![2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987153.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2987157.png)

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2987163.png)